1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol is a chemical compound that features a trifluoroethanol group attached to a dihydrobenzo[b][1,4]dioxin moiety
Preparation Methods
The synthesis of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates.
Catalysts: Common catalysts used include Lewis acids such as boron trifluoride etherate.
Procedure: The trifluoroacetaldehyde is added dropwise to a solution of 2,3-dihydrobenzo[b][1,4]dioxin in an appropriate solvent, such as dichloromethane, under a nitrogen atmosphere. The mixture is stirred at low temperature, typically around 0°C, and then gradually warmed to room temperature.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trifluoroethanol group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethanol group, leading to the formation of various derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens, to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include trifluoromethylated compounds, halogenated derivatives, and various substituted products.
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its role as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism by which 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethanol group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. Pathways involved may include inhibition of specific enzymes, alteration of signal transduction pathways, and induction of cellular responses such as apoptosis or proliferation.
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanol can be compared with similar compounds, such as:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide: This compound features an amide group instead of an alcohol group, leading to different reactivity and applications.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoromethane:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethylamine: The presence of an amine group provides different biological activity and synthetic utility.
The uniqueness of this compound lies in its combination of the dihydrobenzo[b][1,4]dioxin moiety with the trifluoroethanol group, offering a balance of reactivity and stability that is valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5,9,14H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFYQMMKZRQMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585379 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923170-94-9 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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